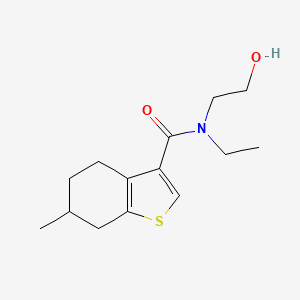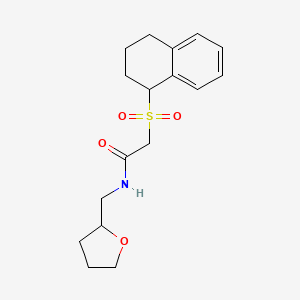![molecular formula C18H21NO4S B7567035 N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide](/img/structure/B7567035.png)
N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide, also known as MPSP, is a small molecule that has been extensively studied in the field of medicinal chemistry. It is a potent and selective inhibitor of a class of enzymes called soluble epoxide hydrolases (sEHs). sEHs play a crucial role in the metabolism of fatty acids, which are involved in a variety of physiological processes. Inhibition of sEHs has been shown to have a range of beneficial effects in various disease models, making MPSP a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide involves the inhibition of sEHs. These enzymes are responsible for the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules involved in the regulation of blood pressure, inflammation, and other physiological processes. By inhibiting sEHs, N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide increases the levels of EETs, which can lead to a range of beneficial effects.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide are largely due to its inhibition of sEHs and the resulting increase in EET levels. EETs have been shown to have a range of beneficial effects, including vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. In animal models, N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide has been shown to have similar effects, leading to improvements in blood pressure, glucose tolerance, and inflammation.
Advantages and Limitations for Lab Experiments
N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of sEHs, making it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide is that it is a small molecule, which may limit its ability to penetrate certain tissues or cells. Additionally, it is important to note that N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide is not a drug and has not been approved for human use.
Future Directions
There are several potential future directions for research on N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide and sEH inhibition. One area of interest is the development of more potent and selective sEH inhibitors, which could have even greater therapeutic potential. Additionally, there is ongoing research on the role of sEHs in various disease models, which could lead to the identification of new therapeutic targets. Finally, there is interest in exploring the potential of sEH inhibitors like N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide for use in combination with other drugs or therapies to improve their efficacy.
Synthesis Methods
The synthesis of N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide has been described in several publications. One of the most commonly used methods involves the reaction of 3-methylphenol with 4-bromoanisole in the presence of a palladium catalyst to form 4-(3-methylphenoxy)anisole. This intermediate is then reacted with 2-bromoacetophenone in the presence of a base to form N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide.
Scientific Research Applications
N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide has been extensively studied in the context of various diseases, including hypertension, diabetes, and inflammation. In animal models of these diseases, N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide has been shown to have a range of beneficial effects, including lowering blood pressure, improving glucose tolerance, and reducing inflammation. These effects are thought to be due to the inhibition of sEHs, which leads to an increase in the levels of certain fatty acid metabolites that have anti-inflammatory and vasodilatory properties.
properties
IUPAC Name |
N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13(2)24(21,22)12-18(20)19-15-7-9-16(10-8-15)23-17-6-4-5-14(3)11-17/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRCFNSVZKEHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)NC(=O)CS(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7566957.png)
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide](/img/structure/B7566970.png)
![N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7566977.png)
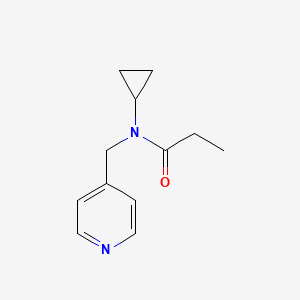
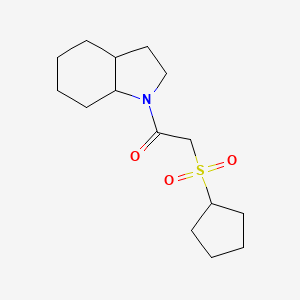
![2-[(5-Acetamido-2-methylphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B7567000.png)
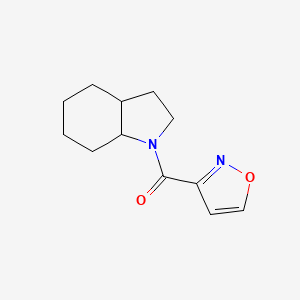
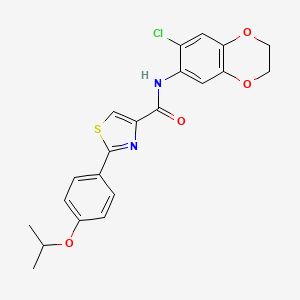
![3-[4-(2-Methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7567012.png)
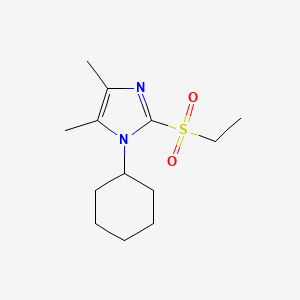
![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]-2-pyrimidin-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B7567039.png)
![N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7567053.png)
